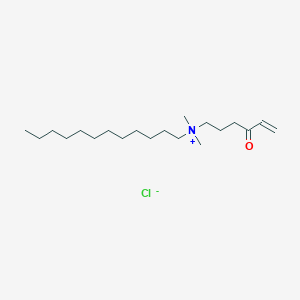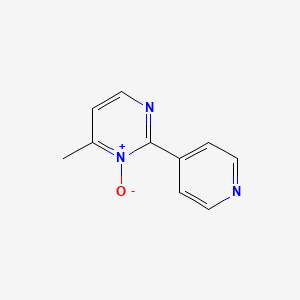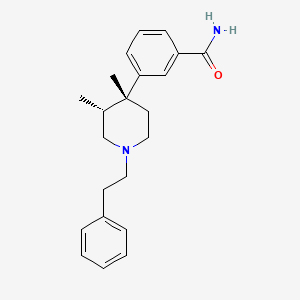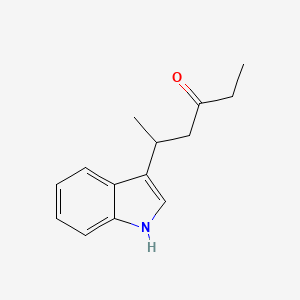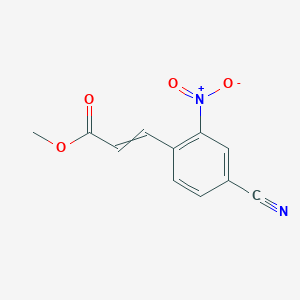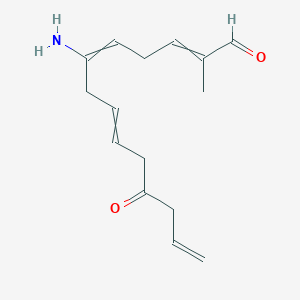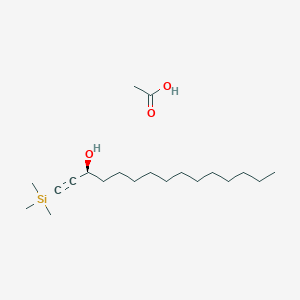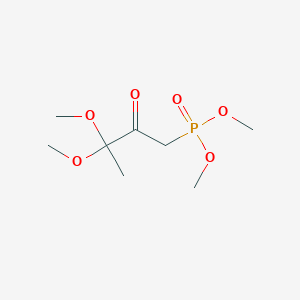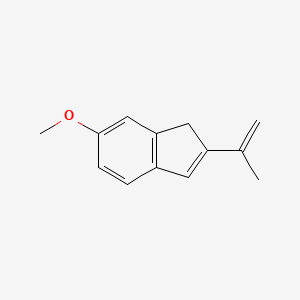
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene is an organic compound with a unique structure that includes a methoxy group and a prop-1-en-2-yl substituent on an indene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene can be achieved through several methods. One common approach involves the reaction of 1-isopropenyl-4-methoxybenzene with specific reagents under controlled conditions. For example, the reaction with [hydroxy(tosyloxy)iodo]benzene in methanol at room temperature yields the desired product with a high yield . Another method involves the use of oxone and sodium iodide in a mixture of water and acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy and prop-1-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Oxone and sodium iodide for oxidation reactions .
- Sodium borohydride for reduction reactions.
- Various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield ketones or aldehydes, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-(prop-1-en-2-yl)-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene include:
- 2-(2-Phenylethyl)-4H-chromen-4-one
- 6-Methoxy-2-(2-phenylethyl)chromen-4-one
- 6,7-Dimethoxy-2-(2-phenylethyl)chromone .
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy and prop-1-en-2-yl groups on the indene backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
819871-59-5 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
6-methoxy-2-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C13H14O/c1-9(2)11-6-10-4-5-13(14-3)8-12(10)7-11/h4-6,8H,1,7H2,2-3H3 |
InChI-Schlüssel |
PCRQPXLIBQQUDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC2=C(C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


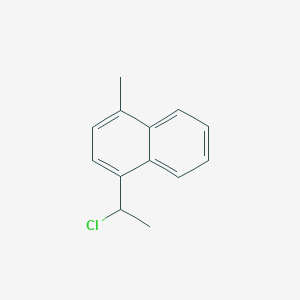
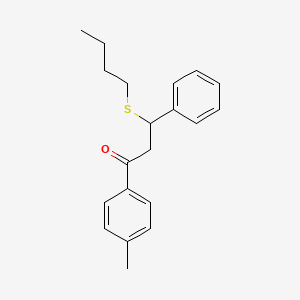
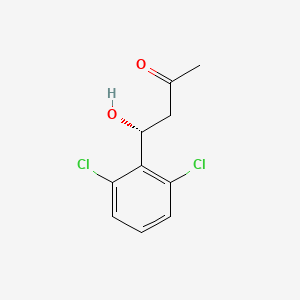
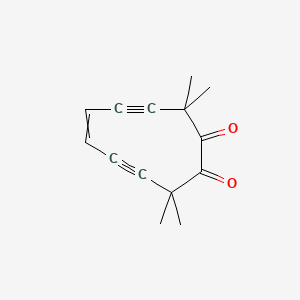
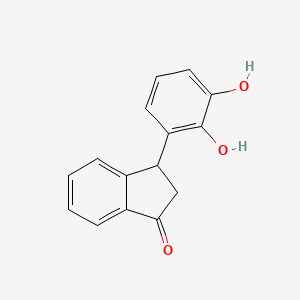
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
